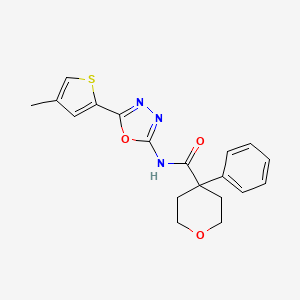

![molecular formula C19H22N2O5S3 B2611675 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-09-3](/img/structure/B2611675.png)

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pin1-3 is a synthetic organic molecule characterized by its complex structure. It consists of a tetrahydrothiophene ring with a dioxo group at position 1, a 1,3-thiazolidin-3-yl moiety, and a neopentylacetamide side chain. The compound’s systematic name is 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide .

Synthesis Analysis

The synthesis of Pin1-3 involves several steps, including the introduction of the tetrahydrothiophene ring, the formation of the thiazolidinone ring, and the attachment of the neopentylacetamide group. Detailed synthetic routes and reaction conditions are documented in the literature .

Molecular Structure Analysis

The molecular structure of Pin1-3 reveals its intricate arrangement. The tetrahydrothiophene core provides rigidity, while the thiazolidinone ring contributes to its stability. The chlorine atom and the neopentylacetamide side chain play crucial roles in its interactions with biological targets .

Chemical Reactions Analysis

Pin1-3 exhibits reactivity due to its functional groups. Notably, it contains a reactive chloro group (2-chloro) and a carbonyl group (dioxo) that can participate in various chemical reactions. Researchers have explored its behavior in nucleophilic substitutions, condensations, and cyclizations .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antitumor Activity

A study developed a preparative procedure for synthesizing a series of compounds similar in structure to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, demonstrating moderate antitumor activity against most malignant tumor cells, particularly showing sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Activity

The synthesis of novel 2-thioxo-4-thiazolidinones and their derivatives, including structures similar to the chemical of interest, showed in vitro antibacterial and antifungal activities. These compounds were evaluated against a range of microbial species, indicating their potential as antimicrobial agents (El-Gaby et al., 2009).

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A novel series incorporating the 6-substituted benzothiazole group, which shares a structural framework with the target molecule, demonstrated potent DPP-IV inhibitory activity. These compounds, particularly effective in reducing blood glucose excursion in an oral glucose tolerance test, highlight the potential for diabetes treatment applications (Nitta et al., 2008).

Mechanism of Action

The primary target of Pin1-3 is the enzyme Pin1 , which plays a critical role in regulating protein conformation. Pin1-3 irreversibly binds to Pin1 at the active site, disrupting its function. This interaction affects protein folding, stability, and signaling pathways. The compound’s potency and selectivity make it a promising tool for Pin1-related studies .

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S3/c1-26-15-6-4-13(5-7-15)11-16-18(23)21(19(27)28-16)9-2-3-17(22)20-14-8-10-29(24,25)12-14/h4-7,11,14H,2-3,8-10,12H2,1H3,(H,20,22)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIXFTBTQWFBEE-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)

![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2611598.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611605.png)

![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)

![4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2611611.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)

![4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2611613.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2611614.png)